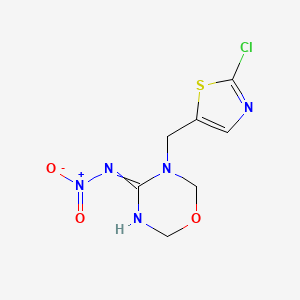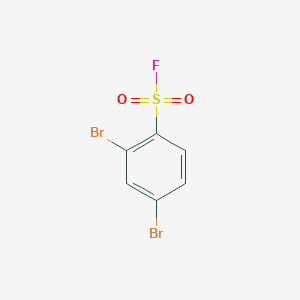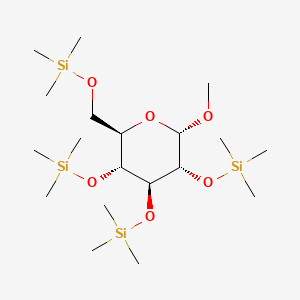![molecular formula C35H43BF4N2 B12053133 1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate CAS No. 1025030-97-0](/img/structure/B12053133.png)
1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate is a complex organic compound that features a unique structure combining naphthalene and imidazolium moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate typically involves the following steps:
Formation of the Naphthalene Derivative: The initial step involves the alkylation of naphthalene to introduce the propan-2-yl groups at the 2 and 7 positions.
Imidazolium Ring Formation: The next step is the formation of the imidazolium ring, which is achieved through a cyclization reaction involving appropriate precursors.
Combination of Moieties: The final step involves the coupling of the naphthalene derivative with the imidazolium ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the imidazolium ring or the naphthalene moieties.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene rings, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
科学的研究の応用
1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Catalysis: The compound serves as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate involves its interaction with specific molecular targets. The imidazolium moiety can interact with various enzymes and receptors, modulating their activity. The naphthalene rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,3-Bis(2-naphthyl)-1,3-propanedione: This compound shares the naphthalene moieties but lacks the imidazolium ring.
1,3-Diisopropyl-2-thiourea: This compound has similar alkyl groups but a different core structure.
1,3-Bis(naphthalen-1-yloxy)propan-2-ol: This compound features naphthalene rings but with different functional groups.
Uniqueness
1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate is unique due to its combination of naphthalene and imidazolium moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and catalysis.
特性
CAS番号 |
1025030-97-0 |
|---|---|
分子式 |
C35H43BF4N2 |
分子量 |
578.5 g/mol |
IUPAC名 |
1,3-bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C35H43N2.BF4/c1-22(2)28-11-9-26-13-15-30(24(5)6)34(32(26)19-28)36-17-18-37(21-36)35-31(25(7)8)16-14-27-10-12-29(23(3)4)20-33(27)35;2-1(3,4)5/h9-16,19-25H,17-18H2,1-8H3;/q+1;-1 |
InChIキー |
JHTIXBSEIAAUNV-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.CC(C)C1=CC2=C(C=C1)C=CC(=C2N3CC[N+](=C3)C4=C(C=CC5=C4C=C(C=C5)C(C)C)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(Benzylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053062.png)




![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B12053096.png)

![(R)-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12053105.png)



